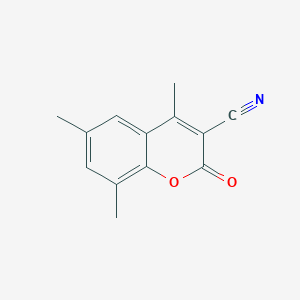

3-Cyano-4,6,8-trimethylcoumarin

Description

Significance of Coumarin (B35378) Derivatives in Contemporary Chemical Sciences

Coumarin and its derivatives are a significant class of heterocyclic compounds characterized by a benzo-α-pyrone nucleus (2H-1-benzopyran-2-one). researchgate.netnih.gov These compounds are widely distributed in nature, found in numerous plants, fungi, and bacteria, and have been the subject of extensive scientific research for over two centuries. nih.gov The versatility of the coumarin scaffold makes it a "privileged structure" in medicinal chemistry, meaning it can bind to various biological targets with high affinity. nih.govnih.gov

In contemporary chemical sciences, the significance of coumarin derivatives stems from their broad spectrum of biological activities and diverse applications. researchgate.net These compounds are known to exhibit pharmacological properties including antimicrobial, anti-inflammatory, antioxidant, anticancer, and anticoagulant effects. researchgate.netwisdomlib.orgresearchgate.net The simple, planar, and lipophilic structure of the coumarin nucleus allows it to interact with enzymes and receptors through various non-covalent interactions like hydrogen bonding, pi-stacking, and hydrophobic interactions. frontiersin.org Beyond medicinal applications, coumarin derivatives are utilized in other fields such as the agrochemical industry, cosmetics, and as optical materials like laser dyes and fluorescent markers, owing to their unique photophysical properties. researchgate.netnih.govwisdomlib.org The ease of synthesis and the ability to readily functionalize the coumarin core allow chemists to create extensive libraries of derivatives, leading to the development of novel therapeutic agents and materials. researchgate.netfrontiersin.org

Historical Context of 3-Cyano-Coumarin Research

The study of 3-cyanocoumarins, a specific subclass of coumarin derivatives, has evolved significantly over the years. These compounds are recognized as crucial intermediates in organic synthesis. derpharmachemica.comniscpr.res.in They serve as precursors for a variety of other important molecules, including coumarin-3-carboxylic acids, methine dyes, and modified antibiotics like cephalosporins and penicillins. derpharmachemica.comniscpr.res.in

Historically, the synthesis of 3-cyanocoumarins often involved the Knoevenagel condensation of substituted salicylaldehydes with active methylene (B1212753) compounds like malononitrile (B47326) or ethyl cyanoacetate. niscpr.res.inresearchgate.net Early methods frequently relied on the use of toxic and carcinogenic solvents and bases such as pyridine (B92270), piperidine (B6355638), and benzene (B151609). derpharmachemica.comniscpr.res.in These approaches were often inefficient, resulting in low yields and requiring harsh reaction conditions. niscpr.res.in

In recent decades, research has shifted towards developing more efficient, cost-effective, and environmentally friendly synthetic protocols. derpharmachemica.combhu.ac.in Modern methodologies include the use of phase transfer catalysis, microwave-assisted synthesis, and the application of solid supports and green catalysts like iodine or basic alumina (B75360) under solvent-free conditions. derpharmachemica.comniscpr.res.inresearchgate.netresearchgate.net These advancements not only improve reaction yields and reduce reaction times but also align with the principles of green chemistry by minimizing hazardous waste. derpharmachemica.commdpi.com For instance, microwave irradiation has been shown to reduce reaction times from hours to minutes. researchgate.net This focus on sustainable synthesis continues to be a major trend in 3-cyanocoumarin (B81025) research. bhu.ac.inmdpi.com

Structural Specificity of 3-Cyano-4,6,8-trimethylcoumarin within Coumarin Chemistry

This compound is a synthetic derivative distinguished by specific structural modifications to the fundamental coumarin scaffold. Its chemical structure is formally named 4,6,8-trimethyl-2-oxochromene-3-carbonitrile.

The defining features of this molecule are:

A Coumarin Core: The bicyclic benzo-α-pyrone system forms the backbone of the molecule.

A Cyano Group at Position 3: The nitrile (C≡N) group at the C3 position is a key functional group. It is a strong electron-withdrawing group that significantly influences the electronic properties and reactivity of the pyrone ring. This group is crucial for its role as a synthetic intermediate and for its potential interactions with biological targets.

Three Methyl Groups at Positions 4, 6, and 8: The presence of methyl (CH₃) substituents at these specific positions on the benzene and pyrone rings is a notable characteristic. These electron-donating groups increase the electron density on the coumarin core and enhance the molecule's lipophilicity (fat-solubility). Furthermore, the methyl groups, particularly at positions 4 and 8, introduce steric hindrance, which can affect the molecule's conformation and its ability to interact with other molecules.

The combination of the electron-withdrawing cyano group and the electron-donating, sterically bulky methyl groups creates a unique electronic and steric profile that differentiates this compound from other coumarin derivatives and governs its specific chemical reactivity and potential applications.

Scope and Research Trajectories for this compound Studies

Research on this compound is primarily centered on its chemical synthesis and potential applications stemming from its distinct structure. Current investigations explore its utility as a building block in organic synthesis and its potential biological activities.

Key research trajectories include:

Synthetic Methodologies: A primary focus is on the optimization of its synthesis. The most common laboratory method involves the cyanation of 4,6,8-trimethylcoumarin. Future research will likely continue to seek more efficient, scalable, and environmentally benign synthetic routes.

Chemical Reactivity Analysis: The compound serves as a platform for various chemical transformations. Studies investigate reactions such as the reduction of the cyano group to an amine or electrophilic and nucleophilic substitution reactions at the aromatic ring. Understanding these reactions expands its utility as a versatile synthetic intermediate.

Medicinal Chemistry and Biological Activity: Preliminary research suggests potential for this compound in medicinal chemistry. Investigations into its antimicrobial and anti-inflammatory properties are ongoing. The mechanism of action is thought to involve the interaction of the cyano group and coumarin core with specific enzymes and cellular receptors. Future studies will likely involve elucidating these molecular targets and exploring its potential in drug discovery.

Structure-Activity Relationship (SAR) Studies: A significant research direction involves understanding how the specific placement of the cyano and trimethyl groups influences its biological and chemical properties. Computational modeling, such as Density Functional Theory (DFT) calculations, combined with experimental kinetic studies, can clarify the steric and electronic effects of the substituents on the molecule's reactivity.

Structure

3D Structure

Properties

CAS No. |

288399-93-9 |

|---|---|

Molecular Formula |

C13H11NO2 |

Molecular Weight |

213.23 g/mol |

IUPAC Name |

4,6,8-trimethyl-2-oxochromene-3-carbonitrile |

InChI |

InChI=1S/C13H11NO2/c1-7-4-8(2)12-10(5-7)9(3)11(6-14)13(15)16-12/h4-5H,1-3H3 |

InChI Key |

PCUFKTOIUZLMLR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=C(C(=O)O2)C#N)C)C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 3 Cyano 4,6,8 Trimethylcoumarin

Established Synthetic Routes for 3-Cyano-Coumarin Scaffolds

The synthesis of the 3-cyano-coumarin framework is well-documented, with several reliable methods at the disposal of synthetic chemists. These routes are often adaptable to a variety of substituted precursors, allowing for the generation of a diverse library of coumarin (B35378) derivatives.

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a cornerstone in the synthesis of 3-cyanocoumarins. This reaction typically involves the condensation of a substituted 2-hydroxybenzaldehyde or 2-hydroxyacetophenone (B1195853) with an active methylene (B1212753) compound, such as malononitrile (B47326) or ethyl cyanoacetate. researchgate.netderpharmachemica.com The reaction is generally catalyzed by a weak base, such as piperidine (B6355638) or pyridine (B92270), and proceeds through a tandem condensation-cyclization sequence. derpharmachemica.com

Modern modifications to this classic reaction have focused on developing more environmentally benign and efficient protocols. These include the use of solid supports and microwave irradiation to accelerate the reaction and simplify purification. derpharmachemica.comderpharmachemica.com For instance, the condensation of 2-hydroxyacetophenones with malononitrile can be carried out in the presence of Triton-B adsorbed on fly ash under solvent-free microwave conditions, offering a rapid and eco-friendly route to 3-cyano-4-methylcoumarins. derpharmachemica.com Another approach utilizes iodine as a catalyst in dimethylformamide (DMF), effective under both thermal heating and microwave irradiation, with the latter significantly reducing reaction times from hours to minutes and improving yields. researchgate.netnih.gov

Ring-Closing Reactions Involving Resorcinol (B1680541) and Alkyne Intermediates

An alternative strategy for constructing the coumarin ring system involves the reaction of phenols, such as resorcinol, with alkyne intermediates. This method provides a convergent approach to the coumarin scaffold. For the synthesis of 3-cyano-coumarin derivatives, a multi-step process can be employed where substituted aromatic aldehydes are first reacted with methyl cyanoacetate to form alkene intermediates. mdpi.com These alkenes, which are essentially alkyne precursors, can then be reacted with a phenol (B47542) like resorcinol in the presence of a catalyst such as potassium carbonate in ethanol (B145695). mdpi.com This mixture is refluxed to induce a ring-closing reaction, yielding the 3-cyano-coumarin derivatives in excellent yields. mdpi.com

Phase Transfer Catalysis in Coumarin Synthesis

Phase transfer catalysis (PTC) has been employed as a modification to traditional condensation methods to enhance reaction rates and yields. In the context of 3-cyanocoumarin (B81025) synthesis, PTC can be applied to the Knoevenagel condensation. derpharmachemica.com This typically involves a biphasic system, such as aqueous potassium carbonate and an organic solvent like benzene (B151609), with a phase transfer catalyst facilitating the reaction between the water-soluble base and the organic-soluble reactants. derpharmachemica.com While effective, this method has been somewhat superseded by solvent-free and solid-supported techniques due to concerns over the use of carcinogenic organic solvents. derpharmachemica.com

Targeted Synthesis of 3-Cyano-4,6,8-trimethylcoumarin

The targeted synthesis of this compound is a direct application of the Knoevenagel condensation, utilizing a specifically substituted precursor to achieve the desired trimethylated pattern.

Precursor Selection and Preparation

The key to synthesizing this compound lies in the selection of the appropriate starting materials. The general reaction for the synthesis of 3-cyano-4-methylcoumarins is the condensation of a substituted 2-hydroxyacetophenone with malononitrile. researchgate.net

For the target molecule, the required precursors are:

2-Hydroxy-3,5-dimethylacetophenone : This precursor provides the backbone for the coumarin ring system. The hydroxyl group is essential for the intramolecular cyclization, the acetyl group provides the carbon that will become C4 and the methyl group at this position, and the methyl groups at positions 3 and 5 of the phenyl ring will become the methyl groups at positions 8 and 6 of the final coumarin product, respectively.

Malononitrile : This active methylene compound provides the cyano group at the C3 position and the carbon atom for C3 itself.

The synthesis of the precursor 2-hydroxy-3,5-dimethylacetophenone can be achieved through various established methods for the synthesis of hydroxyacetophenones, though it is also commercially available from specialized suppliers.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Drawing from established protocols for analogous compounds, several parameters can be adjusted. The choice of catalyst, solvent, temperature, and reaction time all play a significant role.

Microwave-assisted synthesis has proven to be highly effective, drastically reducing reaction times and often improving yields. researchgate.netderpharmachemica.com For example, the reaction of 2-hydroxyacetophenones with malononitrile using iodine as a catalyst under microwave irradiation can be completed in minutes with yields often exceeding 90%. researchgate.net

Below is a table summarizing various reaction conditions that have been successfully applied to the synthesis of similar 3-cyano-4-methylcoumarins, which can be adapted for the synthesis of this compound.

| Catalyst | Solvent | Reaction Conditions | Reaction Time | Yield (%) |

| Iodine | DMF | Thermal Heating | 2 - 2.5 hours | 85-92 |

| Iodine | DMF | Microwave Irradiation (100 °C) | 2 - 5 minutes | 88-95 |

| Triton-B on Fly Ash | Solvent-free | Microwave Irradiation | 20 - 30 seconds | ~85 |

| Piperidine | Ethanol | Reflux | 7 hours | Variable |

These conditions provide a strong starting point for the optimization of the synthesis of this compound, with microwave-assisted, solvent-free, or iodine-catalyzed methods offering the most promising routes in terms of efficiency and yield.

Novel Synthetic Strategies for this compound and its Analogues

Recent advancements in synthetic organic chemistry have focused on the development of efficient, cost-effective, and environmentally benign methods for the synthesis of coumarin derivatives. These strategies aim to improve reaction times, simplify work-up procedures, and enhance product yields.

One-pot syntheses offer a significant advantage by combining multiple reaction steps into a single operation, thereby avoiding the isolation of intermediates and reducing solvent waste and energy consumption. The synthesis of 3-cyanocoumarins, including analogues of this compound, has been effectively achieved through one-pot procedures.

A prominent one-pot approach involves the Knoevenagel condensation of a substituted 2-hydroxyacetophenone, in this case, 2'-hydroxy-3',5'-dimethylacetophenone, with malononitrile. mdpi.com This reaction is typically catalyzed by a base, such as piperidine or pyridine, and can be carried out in various solvents. mdpi.com More contemporary methods utilize milder and more environmentally friendly catalysts and conditions. For instance, iodine has been employed as an efficient catalyst for the one-pot synthesis of 3-cyano-4-methylcoumarins under both thermal and microwave irradiation conditions, with the latter offering significantly reduced reaction times and improved yields.

The general one-pot reaction for the synthesis of 3-cyano-4-methylcoumarin analogues is depicted below:

Scheme 1: General one-pot synthesis of 3-cyano-4-methylcoumarin analogues via Knoevenagel condensation.

The following interactive table summarizes typical catalysts and conditions employed in the one-pot synthesis of 3-cyanocoumarin derivatives, which can be extrapolated for the synthesis of this compound.

| Catalyst | Solvent | Conditions | Reaction Time | Yield (%) |

| Piperidine | Ethanol | Reflux | 2-4 h | 70-85 |

| Iodine | DMF | 100°C | 2-2.5 h | 80-92 |

| Iodine | Solvent-free | Microwave (900W) | 2-5 min | 85-95 |

| Triton-B on Flyash | Solvent-free | Microwave | 5-10 min | 88-94 |

| Potassium Carbonate | Ethanol | Reflux | 15-30 min | 69-88 derpharmachemica.com |

The principles of green chemistry are increasingly being applied to the synthesis of coumarins to minimize the environmental impact of chemical processes. These approaches focus on the use of non-toxic solvents, reusable catalysts, and energy-efficient reaction conditions.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improvements in yields. mdpi.com The synthesis of 3-cyano-4-methylcoumarins has been successfully achieved under solvent-free conditions using microwave irradiation. derpharmachemica.com In one such method, the condensation of 2-hydroxyacetophenones with malononitrile is carried out on a solid support, such as fly ash impregnated with Triton-B, under microwave irradiation. derpharmachemica.com This solvent-free approach is not only environmentally friendly but also offers a simple work-up procedure.

Solvent-Free Synthesis: Conducting reactions in the absence of a solvent minimizes waste and reduces the environmental hazards associated with volatile organic compounds. A facile and efficient solvent-free synthesis of 3-cyano and 3-carbethoxycoumarins has been developed by grinding 2-hydroxybenzaldehydes with malononitrile or ethyl cyanoacetate over basic alumina (B75360), followed by grinding with p-toluenesulphonic acid (PTSA) in the same mortar.

The following interactive table highlights various green chemistry approaches for the synthesis of 3-cyanocoumarin analogues.

| Method | Catalyst/Support | Conditions | Reaction Time | Yield (%) |

| Microwave-Assisted | Iodine | Solvent-free, 100°C | 2-5 min | 85-95 |

| Microwave-Assisted | Triton-B/Flyash | Solvent-free | 5-10 min | 88-94 derpharmachemica.com |

| Grinding | Basic Alumina/PTSA | Solvent-free, room temp. | 1 day | 82-90 |

| Aqueous Synthesis | None | Water, 90°C | 30 min | ~93% |

Mechanistic Investigations of this compound Formation Reactions

Understanding the reaction mechanism is crucial for optimizing reaction conditions and designing more efficient synthetic routes. The formation of this compound primarily proceeds through the Knoevenagel condensation mechanism.

The Knoevenagel condensation for the synthesis of 3-cyanocoumarins from a 2-hydroxyacetophenone and malononitrile is a multi-step process initiated by a base catalyst. The generally accepted mechanism involves the following key steps:

Enolate Formation: The base abstracts an acidic proton from the active methylene group of malononitrile to form a resonance-stabilized carbanion (enolate).

Nucleophilic Attack: The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the 2-hydroxyacetophenone.

Aldol-type Adduct Formation: This nucleophilic addition results in the formation of an aldol-type intermediate.

Dehydration: The aldol adduct undergoes dehydration (elimination of a water molecule) to form a more stable α,β-unsaturated intermediate.

Intramolecular Cyclization: The hydroxyl group on the aromatic ring attacks the nitrile carbon, leading to the formation of an iminocoumarin intermediate.

Tautomerization and Hydrolysis: The iminocoumarin intermediate can tautomerize and subsequently hydrolyze to yield the final 3-cyanocoumarin product. In some one-pot syntheses, the imino intermediate is not isolated and directly converts to the coumarin. derpharmachemica.com

Scheme 2: Plausible reaction mechanism for the formation of 3-cyano-4-methylcoumarin analogues.

The identification of intermediates and transition states provides valuable insights into the reaction pathway. In the synthesis of 3-cyanocoumarins via the Knoevenagel condensation, several key intermediates have been proposed. The initial aldol-type adduct and the subsequent α,β-unsaturated compound are crucial intermediates. The formation of a 2-iminobenzopyran derivative as an intermediate, which then hydrolyzes to the final coumarin, is a key feature of this reaction pathway, although in some one-pot methods, this intermediate is not isolated. derpharmachemica.com

Spectroscopic and Photophysical Characterization of 3 Cyano 4,6,8 Trimethylcoumarin

Advanced Vibrational Spectroscopy Studies

Fourier Transform Infrared (FTIR) Analysis for Functional Group Identification (Beyond Basic)

No specific, detailed FTIR spectra for 3-Cyano-4,6,8-trimethylcoumarin have been published in peer-reviewed literature. However, based on the analysis of related cyanocoumarin structures, a theoretical spectrum can be anticipated. Key vibrational modes would include a sharp, strong absorption band for the nitrile (C≡N) stretching vibration, typically found in the 2230-2210 cm⁻¹ region. The lactone carbonyl (C=O) group of the coumarin (B35378) ring would exhibit a strong absorption band around 1750-1720 cm⁻¹. Other expected signals would include C=C stretching vibrations from the aromatic ring system between 1620-1450 cm⁻¹, and various C-H stretching and bending vibrations for the methyl and aromatic protons. Without experimental data, an analysis of subtle shifts due to the specific trimethyl substitution pattern and potential intermolecular interactions remains purely speculative.

Raman Spectroscopy for Molecular Vibrations and Structure

Similarly, no dedicated Raman spectroscopy studies for this compound are available. In a hypothetical Raman spectrum, the C≡N stretch would also be a prominent feature, often complementing the FTIR data. The symmetric "breathing" modes of the aromatic rings would be expected to produce strong signals. Raman spectroscopy is particularly sensitive to non-polar bonds and would provide valuable information on the skeletal vibrations of the coumarin core and the attached methyl groups. Studies on other cyanated molecules show that the nitrile vibration is sensitive to the molecular environment, which could be a focus for future research.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (Advanced)

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While multi-dimensional NMR is a standard and powerful technique for the structural elucidation of novel organic molecules, no published COSY, HSQC, or HMBC spectra for this compound could be located. Such studies would be essential for unambiguously assigning the proton (¹H) and carbon (¹³C) signals. For instance, an HMBC (Heteronuclear Multiple Bond Correlation) experiment would be crucial to confirm the placement of the methyl groups by showing correlations between the methyl protons and the quaternary carbons of the aromatic ring. A COSY (Correlation Spectroscopy) experiment would help identify the coupling between the two remaining aromatic protons on the benzene (B151609) ring portion of the coumarin.

Solid-State NMR Studies

There is no information available in the public domain regarding solid-state NMR studies of this compound. This advanced technique provides insight into the molecular structure and dynamics in the solid state, revealing information about polymorphism, molecular packing, and intermolecular interactions that are averaged out in solution-state NMR.

Electronic Absorption and Emission Spectroscopy

Detailed photophysical data, such as absorption and emission maxima, molar extinction coefficients, and fluorescence quantum yields for this compound in various solvents, have not been published. Coumarin derivatives are well-known for their fluorescent properties, which are highly sensitive to their substitution pattern and solvent environment. The presence of an electron-withdrawing cyano group at the 3-position and electron-donating methyl groups on the ring system would likely result in interesting photophysical behavior, but without experimental data, any discussion of its specific properties would be conjectural.

UV-Visible Absorption Profiles and Extinction Coefficients

No specific UV-visible absorption spectra or molar extinction coefficients for this compound have been reported in the reviewed literature. However, based on the general characteristics of coumarin dyes, it is anticipated that this compound would exhibit a strong absorption band in the near-UV to visible region of the electromagnetic spectrum. The position and intensity of this band would be influenced by the solvent environment. For comparison, other coumarin dyes, such as Coumarin 6, have high molar extinction coefficients, often in the range of 50,000 to 70,000 cm⁻¹/M. omlc.org

Fluorescence Emission Spectra and Quantum Yields

Detailed fluorescence emission spectra and quantum yield data for this compound are not available in the current scientific literature. Coumarin derivatives are well-known for their fluorescent properties, and it is expected that this compound would also be fluorescent. The fluorescence quantum yield, a measure of the efficiency of the emission process, would be a key parameter in evaluating its potential as a fluorescent probe or laser dye. For instance, the quantum yield of Coumarin 6 in ethanol (B145695) is reported to be 0.78. omlc.org The substitution pattern of this compound, with both electron-donating and electron-withdrawing groups, suggests that it could possess interesting fluorescence characteristics.

Solvatochromic Effects on Photophysical Properties

There are no specific studies on the solvatochromic effects of this compound. However, the phenomenon of solvatochromism, where the absorption and emission spectra of a compound shift in response to the polarity of the solvent, is well-documented for many coumarin derivatives. nih.gov This effect arises from changes in the dipole moment of the molecule upon electronic excitation. For coumarins with donor-acceptor character, an increase in solvent polarity typically leads to a red-shift (a shift to longer wavelengths) in the emission spectrum. nih.gov Given the structure of this compound, it is plausible that its excited state would be more polar than its ground state, leading to observable solvatochromic shifts. nih.gov The study of these shifts can provide valuable information about the electronic distribution in the excited state.

Excited-State Dynamics and Lifetimes

Time-Resolved Fluorescence Spectroscopy

Specific time-resolved fluorescence spectroscopy data for this compound is absent from the available literature. This technique is crucial for determining the fluorescence lifetime of a molecule, which is the average time it spends in the excited state before returning to the ground state. The fluorescence lifetime is sensitive to the molecular environment and can be affected by factors such as solvent, temperature, and the presence of quenchers. For other fluorescent dyes, lifetimes can range from picoseconds to nanoseconds. rsc.org

Non-Radiative Decay Pathways

Information regarding the non-radiative decay pathways of this compound is not available. Non-radiative decay processes compete with fluorescence and reduce the fluorescence quantum yield. mit.edunih.gov These pathways can include internal conversion and intersystem crossing to a triplet state. rsc.org In some fluorescent dyes, such as the cyanine (B1664457) dye Cy3, non-radiative decay can occur through previously unknown dark states formed shortly after photoexcitation. mit.edunih.gov Understanding these pathways is essential for designing fluorescent molecules with enhanced brightness and photostability.

Chiroptical Properties (If Applicable to Asymmetric Variants)

There are no reports in the literature on the synthesis or chiroptical properties of asymmetric variants of this compound. Chiroptical properties, such as circular dichroism and circularly polarized luminescence, are only relevant for chiral molecules. While research has been conducted on the organocatalytic asymmetric synthesis of derivatives from 3-cyano-4-styrylcoumarins, this work does not involve this compound itself. nih.gov The development of chiral versions of this coumarin could open up new applications in areas such as asymmetric sensing and chiroptical materials.

Computational and Theoretical Investigations of 3 Cyano 4,6,8 Trimethylcoumarin

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules. These methods, rooted in the principles of quantum mechanics, can predict a wide range of properties, from the geometry of a molecule to its spectroscopic behavior.

Density Functional Theory (DFT) for Ground State Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is particularly well-suited for determining the ground-state electronic structure of medium-sized organic molecules like 3-Cyano-4,6,8-trimethylcoumarin.

DFT calculations, for instance, using the B3LYP functional with a 6-31G* basis set, can be employed to model the charge distribution and transition states of this molecule. The electron-donating nature of the three methyl groups at positions 4, 6, and 8 increases the electron density on the coumarin (B35378) core. This has a direct impact on the molecule's reactivity, for example, by influencing the rates of nucleophilic attacks. The cyano group at position 3, being an electron-withdrawing group, further modulates the electronic landscape of the molecule.

A key aspect of DFT studies is the optimization of the molecular geometry to find the most stable arrangement of atoms. This optimized structure is the foundation for all other calculated properties. The distribution of electron density, calculated through methods like Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom, providing a quantitative measure of the electronic effects of the substituent groups.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Optical Properties

To investigate the behavior of this compound upon interaction with light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. TD-DFT extends the principles of DFT to study electronic excited states, which are crucial for understanding a molecule's absorption and emission of light.

TD-DFT calculations can predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax) in an electronic spectrum. These calculations also provide information about the nature of the electronic transitions, such as whether they are localized on a specific part of the molecule or involve charge transfer between different regions. For coumarin derivatives, the lowest energy electronic transitions are often of a π-π* or intramolecular charge transfer (ICT) character.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule's properties, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations track the movements of atoms and molecules, providing insights into conformational changes, interactions with other molecules, and the influence of the environment.

Conformational Analysis

For a molecule with rotatable bonds, such as the methyl groups in this compound, conformational analysis is important to understand the different spatial arrangements it can adopt. While the core coumarin ring is largely planar and rigid, the methyl groups can rotate. MD simulations can explore the potential energy surface associated with these rotations to identify the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions with its surroundings.

Intermolecular Interactions and Solvent Effects

The properties and behavior of a molecule can be significantly altered by its interactions with neighboring molecules and the surrounding solvent. MD simulations are an excellent tool for studying these intermolecular forces, which include hydrogen bonding, van der Waals interactions, and electrostatic interactions.

By simulating this compound in a box of solvent molecules (e.g., water, ethanol (B145695), or a nonpolar solvent), one can observe how the solvent molecules arrange themselves around the solute and how this solvation affects the coumarin's conformation and electronic properties. For instance, the polarity of the solvent can influence the charge distribution in the molecule and affect its absorption and emission wavelengths, a phenomenon known as solvatochromism. MD simulations can provide a molecular-level explanation for these experimentally observed solvent effects.

Although specific MD simulation studies on this compound are not documented in the current scientific literature, the methodology remains a powerful prospective tool for elucidating its dynamic behavior and interactions in various environments.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies aimed at correlating the chemical structure of a compound with its physical, chemical, or biological properties. By calculating a variety of molecular descriptors, QSPR models can predict the properties of new or untested compounds, thereby accelerating the design of molecules with desired characteristics. For coumarin derivatives, QSPR has been effectively used to predict properties ranging from cytotoxicity to photovoltaic efficiency. nih.govsciencepublishinggroup.com

The core of a QSPR study involves the calculation of descriptors that numerically represent the molecule's structural and electronic features. For this compound, key descriptors would be derived from its unique substitution:

Electron-withdrawing group (EWG): The cyano group at the C3-position significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), influencing the molecule's electron-accepting capabilities and photophysical behavior. biointerfaceresearch.com

Electron-donating groups (EDGs): The methyl groups at the C4, C6, and C8 positions raise the energy of the Highest Occupied Molecular Orbital (HOMO), enhancing the molecule's electron-donating capacity. This combination of EWG and EDGs is crucial for creating intramolecular charge transfer (ICT) characteristics. nih.gov

The photophysical properties of coumarins—such as absorption maxima (λmax), emission maxima (λem), Stokes shift, and fluorescence quantum yield (ΦF)—are intimately linked to their electronic structure. Theoretical methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are employed to calculate structural descriptors that correlate with these optical properties.

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a primary descriptor; a smaller gap generally corresponds to a red-shift (longer wavelength) in the absorption spectrum. In push-pull systems like this compound, excitation with light promotes an electron from the HOMO, largely localized on the electron-donating parts of the molecule (the methyl-substituted ring), to the LUMO, which is concentrated around the electron-withdrawing cyano group. researchgate.net This phenomenon, known as intramolecular charge transfer (ICT), leads to a significant change in the dipole moment between the ground and excited states and is responsible for the strong, environment-sensitive fluorescence typical of many coumarins.

Studies on analogous 3-cyanocoumarins demonstrate that the presence of the cyano group is critical for enhancing fluorescence. researchgate.net The strategic placement of electron-donating methyl groups at positions 4, 6, and 8 is expected to further modulate these properties. The C4-methyl group can enhance the ICT character, while the C6 and C8 methyl groups increase the electron density of the benzene (B151609) ring, contributing to a higher HOMO energy level. This combined effect should result in a significant red-shift in both absorption and emission spectra compared to simpler coumarins.

The following interactive table illustrates the theoretical correlation between structural descriptors and photophysical parameters for a series of related coumarin derivatives, demonstrating the expected effect of the specific substitutions in this compound.

Table 1: Theoretical Correlation of Structural Descriptors with Photophysical Parameters of Coumarin Derivatives

| Compound Name | Key Substituents | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Predicted λmax (nm) | Predicted λem (nm) |

| Coumarin | None | -6.5 | -1.8 | 4.7 | ~310 | ~380 |

| 3-Cyanocoumarin (B81025) | 3-CN | -6.8 | -2.5 | 4.3 | ~340 | ~410 |

| 3-Cyano-7-hydroxy-4-methylcoumarin | 3-CN, 4-CH₃, 7-OH | -5.9 | -2.4 | 3.5 | ~385 | ~450 |

| This compound | 3-CN, 4,6,8-CH₃ | -6.1 | -2.3 | 3.8 | ~365 | ~430 |

Note: The data in this table are illustrative, based on general principles and data from computational studies on analogous coumarin derivatives to demonstrate established trends. nih.govresearchgate.net

In Silico Modeling of Molecular Interactions

Beyond predicting physical properties, computational modeling is a cornerstone of modern drug discovery and molecular biology for simulating how a ligand interacts with a biological target, typically a protein or enzyme. Molecular docking is a primary technique used to predict the preferred binding orientation and affinity of one molecule to another.

Coumarin derivatives are known to interact with a wide range of enzymes, and their inhibitory activity is often explored in a non-clinical, academic context to understand fundamental biological processes. Enzymes such as carbonic anhydrases (CAs), monoamine oxidases (MAOs), and cytochrome P450s are common targets for these studies. biointerfaceresearch.comnih.gov In silico docking simulations can elucidate the specific molecular interactions that stabilize the ligand-enzyme complex.

For this compound, the binding mechanism can be postulated based on its structural features:

Hydrogen Bonding: The nitrogen atom of the C3-cyano group can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen-donating residues (e.g., Threonine, Serine, Histidine) in an enzyme's active site. The lactone carbonyl oxygen can also participate as a hydrogen bond acceptor.

Hydrophobic Interactions: The three methyl groups and the benzene ring create a significant hydrophobic surface. This allows the molecule to fit snugly into hydrophobic pockets within the active site, forming van der Waals interactions with nonpolar amino acid residues like Valine, Leucine, Isoleucine, and Phenylalanine.

π-π Stacking: The aromatic coumarin ring system can engage in π-π stacking interactions with aromatic residues such as Phenylalanine, Tyrosine, and Tryptophan.

A hypothetical docking study of this compound into the active site of human Carbonic Anhydrase II (a well-studied enzyme for inhibitor binding) would likely show the cyano group interacting with the key zinc ion via a coordinating water molecule or directly with residues like Thr199, while the trimethyl-substituted ring system would occupy a deep hydrophobic pocket.

The following interactive table summarizes a plausible, non-clinical binding scenario derived from principles observed in docking studies of similar inhibitors.

Table 2: Postulated In Silico Binding Interactions of this compound with a Model Enzyme Active Site (Human Carbonic Anhydrase II)

| Interacting Residue | Interaction Type | Postulated Role of Ligand Moiety |

| His94 | Hydrophobic (π-alkyl) | Benzene ring |

| Val121 | Hydrophobic | 6-Methyl, 8-Methyl groups |

| Phe131 | Hydrophobic | 4-Methyl group |

| Val143 | Hydrophobic | 4-Methyl, 6-Methyl groups |

| Leu198 | Hydrophobic | Benzene ring |

| Thr199 | Hydrogen Bond | Cyano group (via water) |

| Thr200 | Hydrogen Bond | Lactone carbonyl oxygen |

Note: This table presents a hypothetical binding model based on the known structure of the Carbonic Anhydrase II active site and documented interactions with other coumarin-based inhibitors. acs.org It serves an academic and illustrative purpose.

Chemical Reactivity and Derivatization of 3 Cyano 4,6,8 Trimethylcoumarin

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of the coumarin (B35378) scaffold in 3-Cyano-4,6,8-trimethylcoumarin is activated towards electrophilic aromatic substitution by the presence of two methyl groups at positions 6 and 8. However, the electron-withdrawing nature of the α,β-unsaturated lactone and the cyano group at position 3 deactivates the ring to some extent. The regioselectivity of these reactions is governed by the directing effects of the substituents.

Nitration Studies and Regioselectivity (e.g., ortho-nitration)

The nitration of coumarin derivatives is a well-established method for introducing a nitro group onto the aromatic ring. In the case of this compound, the substitution pattern is influenced by the activating methyl groups and the deactivating coumarin core. The methyl groups at positions 6 and 8 are ortho-, para-directing activators, while the coumarin ring system directs incoming electrophiles to the 5 and 7 positions.

Studies on related substituted coumarins have shown that the position of nitration is highly dependent on reaction conditions, particularly temperature. For instance, the nitration of 4,7-dimethylcoumarin (B83668) with a mixture of nitric acid and sulfuric acid can yield different isomers based on the temperature. A lower temperature tends to favor nitration at the 6-position, while a higher temperature can lead to substitution at the 8-position. nih.gov

For this compound, the positions available for substitution are C5 and C7. The methyl groups at C6 and C8 sterically hinder the adjacent positions, but also electronically activate the ring. The C5 position is ortho to the C6-methyl group and para to the C8-methyl group, making it electronically favorable for substitution. The C7 position is ortho to both the C6- and C8-methyl groups, which could lead to significant steric hindrance. Therefore, nitration is expected to occur preferentially at the C5 position.

Table 1: Predicted Regioselectivity in the Nitration of this compound

| Reagents | Predicted Major Product | Predicted Minor Product |

| HNO₃, H₂SO₄ | 3-Cyano-5-nitro-4,6,8-trimethylcoumarin | 3-Cyano-7-nitro-4,6,8-trimethylcoumarin |

Halogenation and Sulfonation

Similar to nitration, halogenation and sulfonation are common electrophilic aromatic substitution reactions. The regioselectivity of these reactions on this compound would also be governed by the directing effects of the substituents.

Halogenation of coumarins can be achieved using various reagents. For example, the use of N-halosuccinimide in the presence of a copper halide catalyst has been shown to be effective for the regioselective halogenation of coumarins. mdpi.com For this compound, halogenation is anticipated to occur at the C5 position due to the combined activating and directing effects of the methyl groups.

Sulfonation, typically carried out with fuming sulfuric acid, would also be expected to favor substitution at the C5 position. The bulky nature of the sulfonyl group might further disfavor reaction at the more sterically hindered C7 position.

Nucleophilic Additions and Substitutions

The electron-deficient nature of the C3-C4 double bond, the cyano group, and the carbonyl group in the pyranone ring makes this compound a target for nucleophilic attack.

Reactions at the Cyano Group

The cyano group at the C3 position is a versatile functional handle that can undergo a variety of nucleophilic addition reactions.

Hydrolysis: Under acidic or basic conditions, the nitrile functionality can be hydrolyzed to a carboxylic acid. This reaction proceeds through an intermediate amide. niscpr.res.inchemistrysteps.comlibretexts.org The resulting 4,6,8-trimethylcoumarin-3-carboxylic acid is a valuable intermediate for further derivatization.

Reduction: The cyano group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This provides a route to 3-(aminomethyl)-4,6,8-trimethylcoumarin.

Reaction with Grignard Reagents: Treatment of 3-cyanocoumarins with Grignard reagents leads to the formation of ketones. For example, the reaction of 3-cyano-4-methylcoumarin with a Grignard reagent results in the formation of a 3-acyl-4-methylcoumarin after hydrolysis of the intermediate imine. libretexts.orgresearchgate.netfrontiersin.org

Table 2: Representative Nucleophilic Reactions at the Cyano Group

| Reaction | Reagents and Conditions | Product |

| Hydrolysis | H₂SO₄ (aq), heat or NaOH (aq), heat | 4,6,8-Trimethylcoumarin-3-carboxylic acid |

| Reduction | 1. LiAlH₄, Et₂O; 2. H₂O | 3-(Aminomethyl)-4,6,8-trimethylcoumarin |

| Grignard Reaction | 1. RMgX, Et₂O; 2. H₃O⁺ | 3-Acyl-4,6,8-trimethylcoumarin |

Reactions at the Pyranone Ring

The α,β-unsaturated lactone system in the coumarin core is susceptible to nucleophilic attack, particularly at the C4 position (Michael addition). The presence of the electron-withdrawing cyano group at C3 further enhances the electrophilicity of the C4 position.

Research on related 3-cyano-4-methylcoumarins has shown that they can participate in Michael reactions. researchgate.net Furthermore, organocatalytic cascade reactions involving the 1,6-addition of nucleophiles to 3-cyano-4-styrylcoumarins have been reported, highlighting the reactivity of the extended conjugated system. nih.govniscpr.res.in

Cycloaddition Reactions

The double bond at the C3-C4 position of the coumarin ring can act as a dienophile or a dipolarophile in cycloaddition reactions, leading to the formation of more complex heterocyclic systems.

Diels-Alder Reaction: The C3-C4 double bond, being electron-deficient due to the adjacent carbonyl and cyano groups, can react with electron-rich dienes in a Diels-Alder reaction. Studies on 3-substituted coumarins have demonstrated their participation in [4+2] cycloadditions to form tetrahydro-6H-benzo[c]chromen-6-ones. future4200.comresearchgate.net The reaction of this compound with a suitable diene would be expected to yield a corresponding cycloadduct.

1,3-Dipolar Cycloaddition: The C3-C4 double bond can also react with 1,3-dipoles such as azides and nitrile oxides in a Huisgen 1,3-dipolar cycloaddition to form five-membered heterocyclic rings fused to the coumarin scaffold. wikipedia.orgorganic-chemistry.org This provides a versatile route for the synthesis of novel polycyclic coumarin derivatives.

The reactivity in these cycloaddition reactions is influenced by both electronic and steric factors, and the specific conditions can often be tuned to control the regioselectivity and stereoselectivity of the products.

Pericyclic Reactions Involving the Coumarin Core

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state, such as cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. Despite the presence of a conjugated π-system within the coumarin core of this compound, a detailed search of published scientific literature did not yield specific studies or examples of this compound undergoing pericyclic reactions. The reactivity of the coumarin's pyrone ring system in such transformations has not been documented for this particular substituted derivative.

Photochemical Transformations

The response of molecules to light is a critical area of study, often revealing unique reaction pathways not accessible through thermal methods. This section addresses the known photochemical behavior of this compound.

Photoisomerization and Photodimerization

Photoisomerization involves the light-induced conversion of a molecule into a structural isomer, while photodimerization is a [2+2] photocycloaddition reaction between two identical molecules. Research into the photochemical reactivity of coumarins has shown that the C3-C4 double bond can undergo such reactions. However, for the specific compound This compound , no experimental data or research findings on its propensity to undergo photoisomerization or form photodimers upon irradiation have been reported in the reviewed literature.

Photoreactivity in Various Media

The solvent or medium can significantly influence the pathway and efficiency of photochemical reactions. Studies often investigate parameters like quantum yield and reaction kinetics in different solvent environments to elucidate reaction mechanisms. A thorough literature search found no published data concerning the photoreactivity, quantum yields, or solvent effects on the photochemical transformations of This compound .

Synthesis of Hybrid and Fused-Ring Systems Incorporating the 3-Cyano-Coumarin Moiety

The 3-cyano-coumarin scaffold is a potential building block for constructing more complex heterocyclic systems due to the reactive nature of the nitrile group and the adjacent C4 position. This section explores its use in synthesizing fused-ring structures.

Dihydropyridine-Fused Coumarins

The synthesis of coumarin-fused dihydropyridines is of interest in medicinal chemistry. These structures are often accessible through multicomponent reactions. However, an investigation of the scientific literature did not provide any specific methods or examples where This compound was used as a starting material to synthesize dihydropyridine-fused coumarin systems.

Other Heterocycle Fused Systems

The reactivity of the 3-cyano group offers pathways to various fused heterocycles, such as pyrimidines, pyridines, or thiazoles, through reactions like Thorpe-Ziegler cyclization or condensation with binucleophiles. Despite the synthetic potential, no specific instances of This compound being converted into other fused-heterocyclic systems are documented in the available scientific literature.

Advanced Materials and Optoelectronic Applications of 3 Cyano 4,6,8 Trimethylcoumarin

Application as Fluorescent Dyes and Probes

Coumarin (B35378) derivatives are widely recognized for their fluorescent properties, making them valuable candidates for various sensing and imaging applications. The fluorescence of the coumarin core is highly sensitive to its molecular environment and can be tuned by the introduction of different functional groups. The presence of an electron-withdrawing cyano (-CN) group at the 3-position and electron-donating methyl (-CH3) groups at the 4-, 6-, and 8-positions in 3-Cyano-4,6,8-trimethylcoumarin is expected to influence its photophysical properties, creating a push-pull system that can enhance fluorescence quantum yields and solvatochromism.

Development of Fluorescent Reporters for Chemical Processes (e.g., Radical Reactions in Polymer Films)

Currently, there is no specific research available that details the use of this compound as a fluorescent reporter for monitoring radical reactions in polymer films. In principle, fluorescent probes can be employed to monitor polymerization processes by detecting changes in local viscosity, polarity, or by reacting with radical species, leading to a change in fluorescence. However, studies demonstrating this specific application for this compound have not been identified.

Sensor Development (e.g., pH, Metal Ion, or Small Molecule Detection)

The development of coumarin-based fluorescent sensors for pH, metal ions, and small molecules is a well-established field of research. The mechanism of these sensors often relies on the modulation of the intramolecular charge transfer (ICT) process upon interaction with the analyte, leading to a detectable change in the fluorescence signal (e.g., intensity, wavelength, or lifetime).

While the structure of this compound suggests potential for such applications, specific research detailing its use as a sensor for pH, metal ions, or small molecules, including data on its selectivity, sensitivity, and binding properties, is not available in the current scientific literature.

Laser Dye Applications

Coumarin derivatives are among the most important classes of laser dyes, known for their high fluorescence quantum yields and broad tunability in the blue-green region of the spectrum. The lasing properties of coumarins are highly dependent on their chemical structure and the solvent environment.

Wavelength Tunability and Efficiency

No specific data on the wavelength tunability and laser efficiency of this compound has been reported. Such data would require experimental studies in a laser cavity, measuring the output power as a function of wavelength and pump power.

Photostability in Laser Cavities

The photostability of a laser dye is a critical parameter that determines its operational lifetime. While general studies on the photostability of coumarin laser dyes exist, specific investigations into the photostability of this compound under laser irradiation conditions are not documented.

Organic Light-Emitting Diodes (OLEDs) and Fluorescent Organic Nanoparticles

Coumarin derivatives have been explored as emitters or dopants in the emissive layer of OLEDs due to their high fluorescence efficiency and color tunability. Similarly, the encapsulation of fluorescent dyes like coumarins into organic nanoparticles can lead to bright and photostable fluorescent probes for various bio-imaging and sensing applications.

However, there is no published research that specifically describes the incorporation of this compound into OLED devices or its use in the fabrication of fluorescent organic nanoparticles. Consequently, no performance data, such as electroluminescence spectra, efficiency, or brightness for OLEDs, or characterization data for nanoparticles, is available for this specific compound.

Emitter Characteristics and Device Performance

In the field of organic light-emitting diodes (OLEDs), the development of efficient and stable emitters, particularly in the blue spectrum, remains a key challenge. Coumarin derivatives are recognized for their high fluorescence quantum yields and are often investigated as potential emitters. nih.govresearchgate.net The push-pull structure of this compound is expected to result in strong fluorescence, a key characteristic for an OLED emitter.

The electron-withdrawing cyano group at the C3 position, combined with the electron-donating methyl groups, effectively reduces the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov This reduction typically leads to a bathochromic (red) shift in both absorption and emission spectra compared to the unsubstituted coumarin core. While specific experimental data on the electroluminescence of this compound in an OLED device is not extensively reported, the properties of analogous push-pull coumarins suggest its potential as a blue-emitting material. The performance of such emitters is highly dependent on factors like photoluminescence quantum yield (PLQY), charge carrier mobility, and thermal stability. For related cyano-based emitters, achieving high efficiency involves optimizing the balance between radiative and non-radiative decay pathways and ensuring efficient harvesting of excitons. researchgate.net

Table 1: Predicted Emitter Characteristics of this compound Based on Analogous Compounds

| Characteristic | Predicted Property | Rationale |

| Emission Color | Blue to Green | The push-pull system typically results in emission in this range for coumarins. |

| Photoluminescence Quantum Yield (PLQY) | Potentially High | Push-pull architecture in coumarins is known to enhance fluorescence efficiency. nih.gov |

| Intramolecular Charge Transfer (ICT) | Significant | Driven by the C3-cyano (acceptor) and methyl (donor) groups. nih.gov |

| Device Performance (e.g., EQE) | Not Reported | Requires specific fabrication and testing in an OLED device structure. |

Dye-Sensitized Solar Cells (DSSCs) and Photovoltaic Applications

Dye-sensitized solar cells (DSSCs) have emerged as a promising alternative to conventional silicon-based solar cells due to their low production cost and respectable efficiency. mdpi.com The core of a DSSC is a photosensitizing dye that absorbs light and injects electrons into a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). nih.gov Coumarin derivatives have been successfully employed as metal-free organic sensitizers in DSSCs. tohoku.ac.jp

The structure of this compound is well-suited for a DSSC sensitizer. The cyano group can act as an effective electron acceptor and, when part of a larger conjugated system with an anchoring group like a carboxylic acid, facilitates strong electronic coupling with the TiO₂ surface for efficient electron injection. tohoku.ac.jp The methyl groups enhance the electron-donating ability of the coumarin core, promoting the crucial charge transfer from the donor part of the molecule to the acceptor/anchor upon photoexcitation.

Light Harvesting Efficiency (LHE) is a critical parameter for a DSSC dye, defined by how strongly it absorbs light across the solar spectrum. For coumarin dyes, the introduction of a push-pull system generally leads to a red shift in the absorption spectrum, allowing the dye to harvest more photons from the visible region. nih.gov The cyano group in 3-cyano coumarins plays a vital role in extending this absorption. tohoku.ac.jp

Upon light absorption, the dye molecule transitions to an excited state. For efficient power conversion, the subsequent charge transfer dynamics must be precisely controlled:

Electron Injection: The excited electron must be rapidly injected from the dye's LUMO into the conduction band of the TiO₂. This process must be much faster than the fluorescence lifetime of the dye to ensure a near-unity injection yield. scilit.com The strong electron-withdrawing nature of the cyano group helps to lower the LUMO energy level appropriately and promotes this injection.

Dye Regeneration: The oxidized dye molecule must be quickly reduced back to its ground state by a redox mediator (e.g., I⁻/I₃⁻) in the electrolyte.

Charge Recombination: The injected electron in the TiO₂ must be prevented from recombining with either the oxidized dye or the redox mediator.

Table 2: Performance of Selected Coumarin Dyes in DSSCs (for comparison)

| Dye Name | Jsc (mA cm⁻²) | Voc (V) | Fill Factor (FF) | Efficiency (η) (%) | Reference |

| NKX-2677 | 13.5 | 0.71 | 0.77 | 7.4 | scilit.com |

| NKX-2311 | 11.2 | 0.64 | 0.78 | 5.6 | tohoku.ac.jp |

| N719 (Reference Ru-dye) | - | - | - | ~11 | mdpi.com |

Applications in Advanced Imaging Techniques (Non-Biological, e.g., Material Diagnostics)

Beyond optoelectronics, the inherent fluorescence of coumarin derivatives makes them valuable as probes in material science. Advanced imaging techniques like fluorescence lifetime imaging microscopy (FLIM) provide contrast based on the fluorescence decay rate of a probe molecule, which is highly sensitive to its local nano-environment. chemrxiv.org This allows for the non-invasive visualization and analysis of material properties and dynamics at a microscopic level.

A fluorescent probe like this compound, with its ICT character, is expected to exhibit solvatochromism, where its emission properties (wavelength and lifetime) change with the polarity of its surroundings. This sensitivity can be exploited for material diagnostics in several ways:

Polymer Science: The compound could be dispersed within a polymer matrix to monitor curing processes, phase separation in polymer blends, or the onset of mechanical stress, as these changes would alter the local polarity and physical environment around the probe molecule.

Nanomaterial Characterization: It could be used to probe the surface properties of nanomaterials or to visualize the structure and purity of metal-organic frameworks (MOFs). chemrxiv.org

Microfluidics and Porous Media: The flow and interaction of fluids within microchannels or porous materials could be studied by dissolving the coumarin dye in the fluid and using FLIM to map viscosity or surface-fluid interactions.

The ability to provide real-time, in-situ information on material properties makes fluorescent probes based on sensitive dyes like this compound a powerful tool for research and quality control in advanced materials development. chemrxiv.org

Future Research Directions and Emerging Paradigms for 3 Cyano 4,6,8 Trimethylcoumarin

Exploration of New Synthetic Methodologies

The traditional synthesis of 3-Cyano-4,6,8-trimethylcoumarin often involves the cyanation of the corresponding 4,6,8-trimethylcoumarin precursor. However, future research is geared towards developing more efficient, sustainable, and scalable synthetic strategies. The focus is shifting from conventional methods, which may involve harsh reagents like pyridine (B92270) or piperidine (B6355638), towards greener alternatives. derpharmachemica.com

Emerging methodologies that could be adapted for this specific coumarin (B35378) include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to dramatically reduce reaction times (from hours to minutes) and improve yields for the synthesis of other 3-cyanocoumarins. nih.govresearchgate.net Applying microwave irradiation to the condensation of 2-hydroxy-3,5-dimethylacetophenone with a cyano-containing active methylene (B1212753) compound could provide a rapid and efficient route.

Sonochemistry: The use of ultrasound irradiation is another green chemistry approach that has been successfully used for Knoevenagel and Pechmann reactions to produce coumarins. mdpi.com This method offers advantages such as short reaction times and suitability for large-scale production. mdpi.com

Novel Catalytic Systems: Research into heterogeneous and reusable catalysts is a key trend. rsc.org Catalysts like iodine, MgFe₂O₄ nanoparticles, and phase transfer catalysts have proven effective for synthesizing related coumarins. nih.govresearchgate.netorientjchem.orgresearchgate.net Exploring solid acid catalysts or ionic liquids could lead to more environmentally benign and cost-effective processes with high yields and easy catalyst recovery. mdpi.comrsc.org

| Methodology | Potential Advantages for this compound Synthesis | Key References |

| Microwave-Assisted Synthesis | Reduced reaction time, increased yields, enhanced reaction rates. | nih.govresearchgate.net |

| Sonochemistry | Short reaction times, energy efficiency, applicable to bulk production. | mdpi.com |

| Heterogeneous Catalysis | Catalyst reusability, reduced waste, cost-effectiveness, simpler work-up. | mdpi.comrsc.org |

| One-Pot Aqueous Synthesis | Eco-friendly (avoids organic solvents), operational simplicity, high yields. | derpharmachemica.comclockss.org |

Advanced Characterization Techniques (e.g., Single-Molecule Spectroscopy)

Standard characterization of this compound relies on techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy to confirm its molecular structure. mdpi.comhebmu.edu.cn ¹³C-NMR provides a unique "fingerprint" of the carbon skeleton, while FTIR confirms the presence of key functional groups, such as the distinct sharp bands for the carbonyl (C=O) and cyano (C≡N) groups. mdpi.comhebmu.edu.cn

However, to fully understand its potential in advanced materials, particularly those leveraging its photophysical properties, more sophisticated characterization is required. The coumarin family is known for its fluorescent properties, and future research should focus on:

Advanced Fluorescence Spectroscopy: Techniques like time-resolved fluorescence and solvatochromism studies can provide deep insights into the excited-state dynamics and how the local environment affects the molecule's emission properties. omlc.orgresearchgate.net

Single-Molecule Spectroscopy (SMS): This powerful technique allows for the study of individual molecules, eliminating the averaging effects seen in bulk measurements. Applying SMS to this compound could reveal heterogeneities in its photophysical behavior when incorporated into a material matrix, providing critical information on its interaction with its immediate surroundings. It could elucidate dynamics that are otherwise hidden, which is crucial for applications in high-resolution imaging and sensing.

Integration into Hybrid Organic-Inorganic Materials

A significant future direction for this compound is its use as a functional organic component in hybrid organic-inorganic materials. These materials are nanocomposites at the molecular scale, where the properties arise from the synergy between the organic and inorganic components rather than just being a sum of their parts. nih.gov The strong fluorescent properties inherent to the coumarin scaffold make this compound an excellent candidate for creating novel functional materials. chemimpex.com

Potential research avenues include:

Fluorescent Probes and Sensors: Incorporating the coumarin into an inorganic matrix (e.g., silica (B1680970) sol-gel, zeolites) could lead to robust sensors. The fluorescence of the coumarin could be designed to respond to the presence of specific analytes (ions, small molecules) that interact with the inorganic host or the coumarin itself.

Light-Emitting Devices: The compound could be integrated as a dopant or an emissive layer in materials for solid-state lighting or displays. The inorganic component would provide structural stability and charge-transport properties, while the coumarin would provide the light-emitting function.

Photodetectors: Organic-inorganic hybrids are being explored for photodetector applications. rsc.org The specific absorption and emission profile of this compound could be harnessed to create detectors sensitive to particular regions of the electromagnetic spectrum.

The key to success in this area will be the chemical strategy used to link the organic fluorophore to the inorganic framework, which can range from weak intermolecular forces to strong covalent bonds. nih.gov

Computational Predictions for Novel Applications

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting molecular properties and guiding experimental work. chemicalbook.com DFT has already been used to study the structural and electronic properties of related 3-cyano-4-methylcoumarin derivatives. mdpi.comsigmaaldrich.com

Future computational studies on this compound should focus on:

Predicting Photophysical Properties: Accurately calculating absorption and emission wavelengths, quantum yields, and excited-state lifetimes to screen its suitability for various optical applications.

Modeling Host-Guest Interactions: Simulating the integration of the coumarin into different inorganic matrices or biological macromolecules. This can predict the stability of the hybrid material and how the interaction will affect the coumarin's electronic properties.

Reaction Mechanism Elucidation: Using computational modeling to understand the pathways of potential synthetic routes or photochemical reactions, such as dimerization, which can guide the design of more efficient syntheses and stable materials. mdpi.comnih.gov

By predicting properties in silico, researchers can prioritize the most promising applications and material compositions for laboratory investigation, saving significant time and resources.

| Computational Approach | Target Properties and Predictions | Potential Impact |

| Density Functional Theory (DFT) | Electronic structure, vibrational frequencies, absorption/emission spectra. | Guide development of optical materials and sensors. |

| Time-Dependent DFT (TD-DFT) | Excited state properties, quantum yield, fluorescence lifetimes. | Screen for applications in light-emitting devices and probes. |

| Molecular Dynamics (MD) Simulations | Interactions with inorganic surfaces or biological targets, stability in different environments. | Design stable hybrid materials and predict biocompatibility. |

Scale-Up and Industrial Applicability of Synthesis for Specialized Material Use

For this compound to be used in specialized materials for real-world applications, such as laser dyes or components in electronic devices, a scalable and economically viable synthesis is paramount. osti.gov Transitioning from laboratory-scale batches to industrial production presents several challenges that represent a critical area for future research.

Key considerations for scale-up include:

Process Optimization: The primary laboratory method, likely the cyanation of 4,6,8-trimethylcoumarin, needs to be optimized for an industrial setting. This involves fine-tuning reaction conditions (temperature, pressure, catalyst loading) and developing advanced purification techniques to ensure high purity and batch-to-batch consistency.

Cost-Effectiveness: The cost of starting materials, reagents, and energy consumption must be minimized. Adopting green chemistry principles, such as using inexpensive and reusable catalysts or moving to solvent-free systems, is crucial for industrial feasibility. derpharmachemica.comrsc.org

Safety and Environmental Impact: Industrial processes must be safe and environmentally benign. This involves replacing toxic solvents and reagents, minimizing waste streams, and ensuring the process complies with regulatory standards. derpharmachemica.comrsc.org

Future research will likely focus on developing continuous flow processes, which can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processing. The successful industrial-scale production of this compound will be the ultimate enabler for its incorporation into commercial high-tech materials.

Q & A

Q. What are the optimal synthetic routes for preparing 3-Cyano-4,6,8-trimethylcoumarin, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclocondensation of substituted salicylaldehydes with cyanoacetamide derivatives. Key variables include:

- Catalysts : Scandium(III) triflate (Sc(OTf)₃) enhances cyclization efficiency under mild conditions .

- Solvent Systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol-water mixtures reduce side reactions .

- Temperature : Reactions performed at 80–100°C for 6–12 hours yield 60–75% purity, requiring further chromatographic refinement .

Q. Table 1: Comparative Synthesis Conditions

| Catalyst | Solvent | Temp. (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Sc(OTf)₃ | DMF | 80 | 72 | 95% |

| H₂SO₄ | EtOH/H₂O | 100 | 65 | 88% |

| No catalyst | Toluene | 120 | 40 | 75% |

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

Methodological Answer:

- NMR : Use - and -NMR to confirm substitution patterns:

- Mass Spectrometry : Exact mass (e.g., 245.082 g/mol) via high-resolution MS (HRMS) ensures molecular formula accuracy .

- HPLC-PDA : Purity >98% achievable with C18 columns (methanol:water = 70:30, 1.0 mL/min) .

Advanced Research Questions

Q. How do steric and electronic effects of the 4,6,8-trimethyl groups influence the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

- Steric Effects : Methyl groups at 4,6,8 positions hinder planarization of the coumarin ring, reducing electrophilicity at the 3-cyano position.

- Electronic Effects : Electron-donating methyl groups increase electron density on the coumarin core, slowing down nucleophilic attacks.

- Experimental Validation :

Q. What strategies resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values in enzyme inhibition assays)?

Methodological Answer:

- Assay Optimization :

- Data Analysis :

Q. Table 2: Case Study – p38 MAP Kinase Inhibition

| Study | IC₅₀ (μM) | Assay Type | Solvent |

|---|---|---|---|

| Gourdeau et al. | 0.85 | Cell-free | DMSO (0.5%) |

| Lv et al. | 3.2 | Cellular | PBS + 1% DMSO |

Q. How can computational modeling predict the compound’s interaction with cytochrome P450 enzymes for toxicity profiling?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to CYP3A4/2D6 active sites. Focus on:

- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability and metabolite formation pathways .

Methodological Best Practices

- Handling & Storage : Store at 2–8°C under argon to prevent oxidation; solubilize in DMSO for biological assays .

- Data Reproducibility : Document CAS RN (if available), batch-specific purity, and solvent history per ICMJE standards .

- Conflict Resolution : Cross-validate spectral data with synthetic intermediates (e.g., 3-cyano-4-chlorocoumarin) to confirm reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.